molecular formula C8H10NNaO5S B3019169 Sulbactam D2 sodium salt CAS No. 948027-82-5

Sulbactam D2 sodium salt

Cat. No.: B3019169
CAS No.: 948027-82-5
M. Wt: 257.23
InChI Key: NKZMPZCWBSWAOX-RIUSHSMCSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulbactam D2 sodium salt involves the reaction of penicillanic acid with sulfur trioxide to form sulbactam. This reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The resulting sulbactam is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and solvents in a controlled environment to ensure high yield and purity. The final product is crystallized, filtered, and dried to obtain the pure sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sulbactam D2 sodium salt primarily undergoes hydrolysis and substitution reactions. It acts as a suicide inhibitor, forming a stable complex with beta-lactamase enzymes, thereby preventing the hydrolysis of beta-lactam antibiotics .

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Organic solvents and mild bases like sodium hydroxide.

Major Products: The major product of its reaction with beta-lactamase is an inactive enzyme complex, which prevents the degradation of beta-lactam antibiotics .

Scientific Research Applications

Sulbactam D2 sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Sulbactam D2 sodium salt exerts its effects by binding to the active site of beta-lactamase enzymes, forming a stable complex that inhibits the enzyme’s activity. This prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their antibacterial activity. The molecular targets include penicillin-binding proteins and beta-lactamase enzymes .

Comparison with Similar Compounds

Uniqueness: Sulbactam D2 sodium salt is unique in its ability to form a stable complex with beta-lactamase enzymes, effectively inhibiting their activity and preventing antibiotic resistance. Its combination with various beta-lactam antibiotics enhances their efficacy against resistant bacterial strains .

Properties

IUPAC Name

sodium;(2S,5R)-6,6-dideuterio-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i3D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZMPZCWBSWAOX-RIUSHSMCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C)C(=O)[O-])[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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